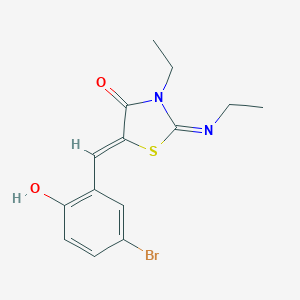![molecular formula C29H24F2N2O3 B297806 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297806.png)
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one, also known as EF-1, is a synthetic compound that has shown promising results in scientific research applications.
作用機序
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one works by inhibiting the activity of various enzymes and proteins involved in cell growth and survival. It inhibits the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are involved in the regulation of cell growth and proliferation. 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and reduce the formation of amyloid-beta plaques in Alzheimer's disease. 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has also been found to reduce the loss of dopaminergic neurons in Parkinson's disease. It has been found to inhibit the activity of AKT, mTOR, and HDACs, which are involved in the regulation of cell growth and gene expression.
実験室実験の利点と制限
One advantage of 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is that it has shown promising results in various scientific research applications. It has shown potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. However, one limitation of 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is that it is a synthetic compound and may have potential toxicity issues. Further studies are needed to determine the long-term effects of 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one and its potential side effects.
将来の方向性
There are several future directions for the study of 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential toxicity and long-term effects. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one for therapeutic use. Overall, 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has shown promising results in scientific research applications and has the potential to be a valuable therapeutic agent in the future.
合成法
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of 4-fluorobenzaldehyde with ethyl 3-aminocrotonate to form a Schiff base intermediate. This intermediate is then reacted with 4-fluoroaniline to form the final product, 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one.
科学的研究の応用
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has neuroprotective effects and has been found to prevent the formation of amyloid-beta plaques in Alzheimer's disease and reduce the loss of dopaminergic neurons in Parkinson's disease.
特性
製品名 |
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one |
|---|---|
分子式 |
C29H24F2N2O3 |
分子量 |
486.5 g/mol |
IUPAC名 |
2-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H24F2N2O3/c1-2-35-27-17-20(9-16-26(27)36-18-19-7-10-21(30)11-8-19)28-32-25-6-4-3-5-24(25)29(34)33(28)23-14-12-22(31)13-15-23/h3-17,28,32H,2,18H2,1H3 |
InChIキー |
OQUJOVFHAKPMJE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)OCC5=CC=C(C=C5)F |
正規SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)OCC5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)
![N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]methanesulfonamide](/img/structure/B297735.png)

![3-Ethyl-2-(ethylimino)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B297737.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297739.png)
![ethyl {2-[(6-(anilinocarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B297742.png)
![ethyl 5-(2-methoxyphenyl)-2-[(3-methyl-2-thienyl)methylene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297743.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297745.png)

![5-[(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297748.png)
![5-[(4-isobutoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297749.png)